molecular formula C27H28FN5O B2982236 2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384798-63-4

2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2982236
CAS No.: 384798-63-4
M. Wt: 457.553
InChI Key: BKMWLNJZIPNFSR-UHFFFAOYSA-N
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Description

2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a complex heterocyclic core with a piperazinyl moiety substituted with a 5-fluoro-2-methoxybenzyl group. The compound’s synthesis likely follows methods analogous to those described for related pyrido[1,2-a]benzimidazoles, involving condensation reactions of cyano-containing intermediates with functionalized piperazines .

Key structural features include:

  • Pyrido[1,2-a]benzimidazole core: Provides rigidity and planar aromaticity, influencing binding to biological targets.
  • 4-(5-Fluoro-2-methoxybenzyl)piperazinyl substituent: Enhances lipophilicity and modulates receptor affinity via the fluorine atom’s electronegativity and methoxy group’s steric effects.
  • Ethyl and methyl groups: Fine-tune steric and electronic properties.

Properties

IUPAC Name

2-ethyl-1-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O/c1-4-21-18(2)22(16-29)26-30-23-7-5-6-8-24(23)33(26)27(21)32-13-11-31(12-14-32)17-19-15-20(28)9-10-25(19)34-3/h5-10,15H,4,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMWLNJZIPNFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]benzimidazole structure, followed by the introduction of the piperazine ring and the fluoro-methoxybenzyl group. Key steps include:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves cyclization reactions under acidic or basic conditions.

    Introduction of the Piperazine Ring: This is achieved through nucleophilic substitution reactions.

    Attachment of the Fluoro-Methoxybenzyl Group: This step involves the use of specific reagents like fluoro-methoxybenzyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like fluoro-methoxybenzyl chloride in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazole derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent modifications. Below is a detailed comparison with structurally analogous compounds:

Halogen Substitution: Fluoro vs. Chloro

The compound 1-{4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile () differs only in the halogen atom (Cl vs. F) at the 5-position of the benzyl group. Key differences include:

  • Molecular Weight : The chloro analog has a higher molecular weight (474.01 g/mol) compared to the fluoro target compound (estimated ~458.98 g/mol) due to chlorine’s larger atomic mass .
  • Lipophilicity : The chloro analog’s logP (6.26) suggests increased lipophilicity versus the fluoro derivative, which may reduce aqueous solubility but enhance membrane permeability .
  • Electronic Effects : Fluorine’s stronger electronegativity could improve hydrogen-bonding interactions with target receptors compared to chlorine.

Piperazinyl Substituent Variations

Compound Substituent Key Properties
1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile () 2,5-Dimethylpyrrole-ethyl Increased aromaticity and potential for π-π stacking; bulkier structure may reduce metabolic clearance.
1-[4-(Adamantan-1-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile () Adamantane High lipophilicity (estimated logP >7) due to adamantane’s rigid, hydrophobic structure; may enhance CNS penetration .
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile () 4-Fluorobenzyl + octyl chain Extended alkyl chain (octyl) increases logP (estimated ~8.5), favoring tissue accumulation but risking hepatotoxicity .

Alkyl Chain Modifications

The target compound’s ethyl and methyl groups contrast with analogs featuring longer chains (e.g., octyl in ).

Biological Activity

The compound 2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H27FN4O
  • Molecular Weight : 404.49 g/mol
  • CAS Number : 384798-63-4

Pharmacological Profile

Research indicates that this compound exhibits a variety of pharmacological effects, particularly in the context of neuropharmacology and oncology. The following table summarizes key findings related to its biological activity:

Activity Mechanism Study Reference
Serotonin Receptor Agonism Acts on 5-HT receptors, influencing mood and anxiety
Antitumor Activity Induces apoptosis in cancer cell lines
Antimicrobial Properties Exhibits inhibitory effects on bacterial growth
  • Serotonin Receptor Modulation : The compound interacts with serotonin receptors, particularly the 5-HT1A subtype, which plays a crucial role in mood regulation and anxiety disorders.
  • Apoptosis Induction in Cancer Cells : Studies have shown that this compound can trigger apoptotic pathways in various cancer cell lines, suggesting potential use as an anticancer agent.
  • Antimicrobial Effects : Preliminary studies indicate that the compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors. The results indicated that the compound's action on serotonin receptors could be responsible for these effects, providing a basis for further clinical trials in anxiety disorders.

Case Study 2: Anticancer Efficacy

In vitro experiments involving various cancer cell lines revealed that the compound effectively induced apoptosis. The study highlighted its potential as a therapeutic agent in oncology, particularly for cancers resistant to conventional treatments.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound showed promising results against several Gram-positive and Gram-negative bacteria. The findings suggest that it could serve as a lead compound for developing new antibiotics.

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